Binding Affinity (Kd): 3,800-Fold Advantage Over First-Generation Inhibitor 17-AAG
CH5015765 exhibits a dissociation constant (Kd) of 3.4 nM for Hsp90α, as measured by surface plasmon resonance (SPR). In stark contrast, the clinically evaluated Hsp90 inhibitor 17-AAG (tanespimycin) displays a Kd of 12.92 µM for Hsp90. [1] This represents an approximately 3,800-fold improvement in target binding affinity. The affinity gain directly underpins CH5015765's enhanced cellular potency and therapeutic window.
| Evidence Dimension | Hsp90α Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 3.4 nM |
| Comparator Or Baseline | 17-AAG: 12.92 µM |
| Quantified Difference | ~3,800-fold |
| Conditions | Human Hsp90α N-terminal domain; SPR assay |
Why This Matters
High target affinity is a prerequisite for potent cellular activity and enables lower dosing, reducing the potential for off-target toxicity.
- [1] Chatterjee S, et al. Heat shock protein 90 localizes to the surface and augments virulence factors of Cryptococcus neoformans. PLoS Negl Trop Dis. 2017;11(8):e0005836. View Source
